(Z)-diethyl diazene-1,2-dicarboxylate (Z)-diethyl diazene-1,2-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 4143-60-6
VCID: VC1811041
InChI: InChI=1S/C6H10N2O4/c1-3-11-5(9)7-8-6(10)12-4-2/h3-4H2,1-2H3/b8-7-
SMILES: CCOC(=O)N=NC(=O)OCC
Molecular Formula: C6H10N2O4
Molecular Weight: 174.15 g/mol

(Z)-diethyl diazene-1,2-dicarboxylate

CAS No.: 4143-60-6

Cat. No.: VC1811041

Molecular Formula: C6H10N2O4

Molecular Weight: 174.15 g/mol

* For research use only. Not for human or veterinary use.

(Z)-diethyl diazene-1,2-dicarboxylate - 4143-60-6

Specification

CAS No. 4143-60-6
Molecular Formula C6H10N2O4
Molecular Weight 174.15 g/mol
IUPAC Name ethyl (NZ)-N-ethoxycarbonyliminocarbamate
Standard InChI InChI=1S/C6H10N2O4/c1-3-11-5(9)7-8-6(10)12-4-2/h3-4H2,1-2H3/b8-7-
Standard InChI Key FAMRKDQNMBBFBR-FPLPWBNLSA-N
Isomeric SMILES CCOC(=O)/N=N\C(=O)OCC
SMILES CCOC(=O)N=NC(=O)OCC
Canonical SMILES CCOC(=O)N=NC(=O)OCC

Introduction

Physical and Chemical Properties

Structural Characteristics

(Z)-diethyl diazene-1,2-dicarboxylate possesses a distinctive molecular structure featuring a central azo group (N=N) with two ethyl ester functionalities. The compound is identified by CAS No. 4143-60-6 and has a molecular weight of 174.15 g/mol. The "Z" designation in its name refers to the stereochemistry around the N=N double bond, distinguishing it from its "E" isomer, although both forms are utilized in organic synthesis depending on specific application requirements.

Physical Properties

The compound exists as an orange-red liquid at room temperature, with its color intensity serving as a useful indicator of its purity and concentration. Upon dilution or chemical reaction, the vivid color typically weakens to yellow or may become completely colorless . This distinctive color change provides a convenient visual method for monitoring reaction progress in various synthetic applications.

Chemical Reactivity

As a strong electron acceptor, (Z)-diethyl diazene-1,2-dicarboxylate readily participates in various chemical transformations. It effectively oxidizes solutions of sodium iodide in glacial acetic acid and reacts vigorously with hydrazine hydrate, producing diethyl hydrazodicarboxylate while releasing nitrogen gas . Molecular orbital calculations suggest that the compound possesses an unusual high-lying vacant bonding orbital, contributing to its distinctive reactivity profile .

The compound functions as an efficient aza-dienophile and dehydrogenating agent in organic synthesis, capable of converting alcohols to aldehydes, thiols to disulfides, and hydrazo groups to azo functionalities . Its strong electron-accepting properties make it particularly valuable in reactions requiring electron transfer processes.

Synthesis Methods

Standard Synthesis Procedures

The synthesis of (Z)-diethyl diazene-1,2-dicarboxylate typically involves the oxidation of ethyl hydrazodicarboxylate. This process commonly utilizes concentrated nitric acid or a mixture of concentrated and fuming nitric acid as the oxidizing agent. The preparation sequence begins with the reaction of hydrazine hydrate with ethyl chloroformate in the presence of sodium carbonate, which forms ethyl hydrazodicarboxylate. This intermediate is subsequently oxidized to produce the desired (Z)-diethyl diazene-1,2-dicarboxylate.

Alternative Synthetic Approaches

While the oxidation of ethyl hydrazodicarboxylate represents the most common synthetic route, researchers have explored alternative methods to optimize yield, enhance purity, and reduce hazards associated with the oxidation process. These alternative approaches often involve modified oxidation conditions or different precursors to achieve the desired azo functionality.

Applications in Organic Synthesis

Role in the Mitsunobu Reaction

(Z)-diethyl diazene-1,2-dicarboxylate is widely recognized for its critical role in the Mitsunobu reaction, a versatile synthetic transformation that facilitates the conversion of alcohols into various functional groups including amines, azides, ethers, thioethers, and esters . In this reaction, the compound functions as an oxidizing agent, enabling the formation of C–N bonds by converting alcohols into more reactive intermediates that can undergo nucleophilic substitution.

The Mitsunobu reaction typically involves the interaction of (Z)-diethyl diazene-1,2-dicarboxylate with triphenylphosphine and an alcohol substrate in the presence of a nucleophile. This reaction has become an indispensable tool in organic synthesis due to its ability to proceed with inversion of stereochemistry at the alcohol center, making it particularly valuable for stereoselective transformations.

Pharmaceutical and Natural Product Synthesis

The compound plays a significant role in the synthesis of various pharmaceuticals and natural products. It has been utilized in the preparation of zidovudine (an antiretroviral medication used in HIV/AIDS treatment), FdUMP (a potent antitumor agent), and procarbazine (a chemotherapy drug) . These applications highlight the compound's importance in medicinal chemistry and pharmaceutical development.

In research settings, (Z)-diethyl diazene-1,2-dicarboxylate is employed in complex natural product synthesis, contributing to the construction of structurally intricate molecules with biological significance. Its versatility in facilitating various transformations makes it a valuable reagent in the synthesis of compounds with specific stereochemical requirements.

Use in [4+2] Cycloaddition Reactions

(Z)-diethyl diazene-1,2-dicarboxylate participates in [4+2] cycloaddition reactions, functioning as an efficient aza-dienophile. This reactivity enables the construction of nitrogen-containing heterocyclic systems, which are prevalent structural motifs in many natural products and pharmaceuticals . The compound's participation in cycloaddition chemistry expands its utility in creating complex molecular architectures.

Reaction Mechanisms

Oxidation-Reduction Reactions

As an efficient oxidizing agent, (Z)-diethyl diazene-1,2-dicarboxylate participates in various oxidation-reduction processes. It can be reduced to hydrazine derivatives while facilitating the oxidation of substrate molecules. This redox capability makes it useful in transformations requiring mild oxidizing conditions, particularly when selectivity is essential.

Substitution Reactions

In substitution reactions, particularly the Mitsunobu reaction, (Z)-diethyl diazene-1,2-dicarboxylate works in concert with reagents like triphenylphosphine and alcohols to facilitate nucleophilic substitution processes. The mechanism typically involves the initial formation of a betaine intermediate between triphenylphosphine and the azo compound, followed by alcohol activation and subsequent nucleophilic attack.

Cycloaddition Chemistry

In cycloaddition reactions, (Z)-diethyl diazene-1,2-dicarboxylate functions as an aza-dienophile, participating in [4+2] cycloadditions with appropriate dienes . These reactions proceed through concerted mechanisms or stepwise processes depending on the electronic properties of the reacting partners and reaction conditions, leading to the formation of nitrogen-containing heterocyclic structures.

Comparison with Related Compounds

Structural Analogs

Several structural analogs of (Z)-diethyl diazene-1,2-dicarboxylate exist, including diisopropyl azodicarboxylate (DIPA) and dibenzyl azodicarboxylate, which differ in the nature of the ester groups flanking the azo functionality . These analogs share similar reaction profiles but may offer advantages in specific applications based on their steric and electronic properties.

The diisopropyl variant, known as 1-diazene-1,2-dicarboxylic acid, 1,2-bis(1-methylethyl) ester, (1Z)-, has the molecular formula C8H14N2O4 and is identified by CAS number 2152653-55-7 . This compound is structurally similar to (Z)-diethyl diazene-1,2-dicarboxylate but incorporates isopropyl ester groups instead of ethyl esters, potentially influencing its reactivity and selectivity in certain transformations.

Isomeric Forms

It is important to distinguish between the (Z) and (E) isomers of diethyl diazene-1,2-dicarboxylate, as both forms exist and may exhibit different reactivities in specific chemical transformations. The (E) isomer, Diethyl (E)-diazene-1,2-dicarboxylate, appears in certain synthetic procedures and may offer distinctive stereochemical outcomes in asymmetric reactions .

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